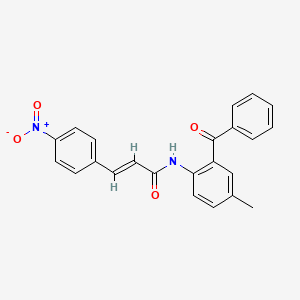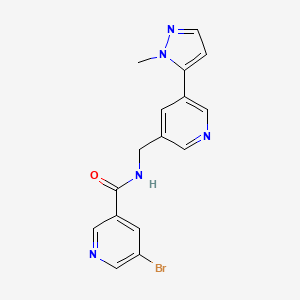![molecular formula C14H13Cl2NO2S B2921516 2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 338774-15-5](/img/structure/B2921516.png)
2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine consists of a pyridine ring substituted with chloro, methylsulfonyl, and trifluoroethoxy groups. The detailed arrangement of atoms can be visualized using molecular modeling software or databases .
Physical And Chemical Properties Analysis
Scientific Research Applications
Agrochemical Industry
This compound serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives are primarily used for the protection of crops from pests. The unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to its effectiveness .
Pharmaceutical Development
In the pharmaceutical industry, derivatives of this compound are utilized in the development of active ingredients for medications. The trifluoromethylpyridine (TFMP) moiety, to which this compound is related, is found in several pharmaceutical products that have been granted market approval, and many more are undergoing clinical trials .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also used in veterinary medicine. The TFMP derivatives have been incorporated into veterinary products, enhancing their efficacy .
Synthesis of Fluorinated Organic Chemicals
The compound is involved in the development of fluorinated organic chemicals, which are increasingly important due to their effects on the biological activities and physical properties of compounds. This has led to advances in various fields, including materials science .
Organic Synthesis Intermediates
The compound is used as an intermediate in the synthesis of more complex organic molecules. For example, it can be used to obtain 2-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate for the synthesis of fluazifop, an important agrochemical .
Development of Functional Materials
Due to its unique properties, this compound is also researched for its potential applications in the development of functional materials. These materials could have a wide range of uses, from electronics to coatings .
Pesticide Formulation
Derivatives of this compound are integral in formulating pesticides. The incorporation of fluorine atoms has been a significant trend in the pesticide industry, with over 50% of the pesticides launched in the last two decades being fluorinated .
Advanced Research in Chemistry
Lastly, the compound is a subject of advanced research in chemistry, particularly in understanding the impact of fluorine-containing moieties on the properties of organic molecules. This research could lead to the discovery of novel applications and synthesis methods .
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(4-chloro-2-methylphenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-8-7-11(15)4-5-12(8)20(18,19)13-9(2)6-10(3)17-14(13)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFNZUROOTRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)



![3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride](/img/structure/B2921439.png)
![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2921441.png)


![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride](/img/structure/B2921448.png)
![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)

![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)